![molecular formula C12H18O3 B11763238 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is characterized by a bicyclic structure containing an oxabicyclo[2.2.2]octane ring system with a vinyl group and an acetate ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves multiple steps. One common synthetic route includes the following steps :
Formation of the oxabicyclo[2.2.2]octane ring system: This can be achieved through a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Introduction of the vinyl group: This step involves the addition of a vinyl group to the oxabicyclo[2.2.2]octane ring system.
Acetylation: The final step is the acetylation of the hydroxyl group to form the acetate ester.
Analyse Des Réactions Chimiques
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.
Applications De Recherche Scientifique
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways . The vinyl group and the acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic ring system and has significant potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
The uniqueness of this compound lies in its specific combination of a vinyl group and an acetate ester, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate |
InChI |
InChI=1S/C12H18O3/c1-3-12-6-4-11(5-7-12,9-15-12)8-14-10(2)13/h3H,1,4-9H2,2H3 |
Clé InChI |
HFXOVSZRMSUXNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC12CCC(CC1)(OC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


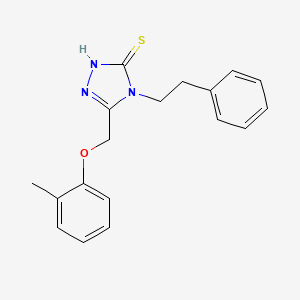
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
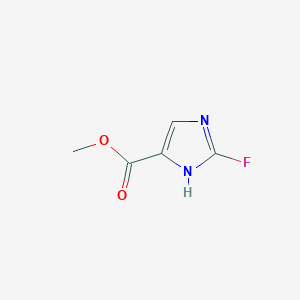


![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)

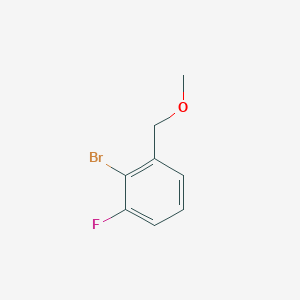
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
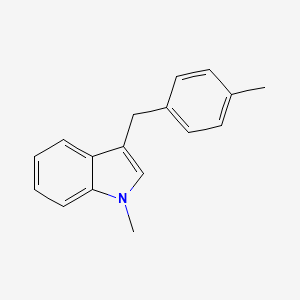
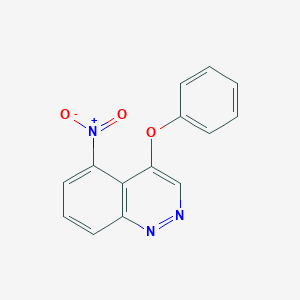
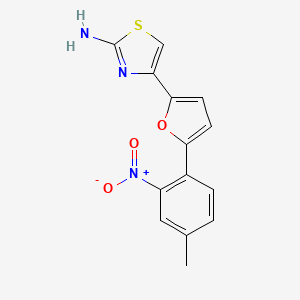
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
